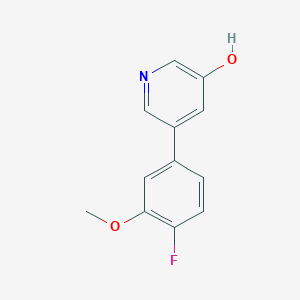
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% (5-CMHP-2HOP) is an organic compound that is widely used in the scientific research community. It is a colorless to pale yellow solid with a melting point of 77-79°C. 5-CMHP-2HOP is a member of the class of pyridines, a family of heterocyclic aromatic organic compounds. It is a versatile compound with a wide range of applications in research and development in the fields of biochemistry, physiology, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is a versatile compound with a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including anti-cancer agents, anti-inflammatory agents, and other pharmaceuticals. It is also used in the synthesis of other organic compounds, such as dyes and pigments, as well as in the synthesis of polymers and resins.
Wirkmechanismus
The exact mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. This inhibition of cyclooxygenase activity results in the inhibition of the production of prostaglandins, which are known to be involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to inhibit the production of prostaglandins and other inflammatory mediators. In addition, 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% has been shown to have antifungal and antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments offers a number of advantages. The compound is relatively stable and easy to obtain in high purity. In addition, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, the compound is toxic and should be handled with caution.
Zukünftige Richtungen
The potential applications of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in scientific research are vast. Further research is needed to fully understand the biochemical and physiological effects of the compound and to develop more efficient and effective synthesis methods. In addition, further research is needed to explore the potential applications of the compound in the development of new drugs and other therapeutic agents. Finally, further research is needed to explore the potential applications of the compound in the synthesis of polymers and other materials.
Synthesemethoden
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% can be synthesized using a two-step process. In the first step, 3-chloro-4-methylphenol is reacted with sodium hydroxide to form 5-(3-chloro-4-methylphenyl)-2-hydroxypyridine. In the second step, the product is recrystallized from methanol to obtain 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in 95% purity.
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-2-3-9(6-11(8)13)10-4-5-12(15)14-7-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSWFQGQPZBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CNC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682847 |
Source


|
| Record name | 5-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111109-75-1 |
Source


|
| Record name | 5-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














